molecular formula C12H6Cl2O2 B1251257 6,7-Dichloro-3-dibenzofuranol CAS No. 328896-40-8

6,7-Dichloro-3-dibenzofuranol

Cat. No. B1251257
M. Wt: 253.08 g/mol
InChI Key: KDDOMWMUWCVKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-3,4-dichlorodibenzofuran is a member of the class of dibenzofurans that is dibenzo[b,d]furan substituted by a hydroxy group at position 3 and chloro groups at positions 6 and 7 respectively. It is a member of dibenzofurans, an organochlorine compound and a member of phenols. It derives from a hydride of a dibenzofuran.

Scientific Research Applications

Electrocatalysis in Hydrogen Storage

  • Application : 6,7-Dichloro-3-dibenzofuranol derivatives like DDQ (2,3-Dichloro-5,6-dicyanobenzoquinone) serve as electrochemical oxidation catalysts in hydrogen storage applications. This is particularly relevant in the field of virtual hydrogen storage, where DDQ facilitates the removal of hydrogen equivalents from secondary amines (Luca et al., 2011).

Synthesis of Multisubstituted Benzofurans

  • Application : The synthesis of multisubstituted benzofurans, including π-extended molecules, utilizes 6,7-dichloro-3-dibenzofuranol derivatives. This process is significant in producing a range of benzofurans, which are important in various chemical applications (Morita et al., 2017).

Catalysis in Organic Reactions

  • Application : Derivatives of 6,7-Dichloro-3-dibenzofuranol like DDQ are used as catalysts in organic reactions, such as the Mannich reaction. This showcases its role in facilitating efficient and high-yield organic synthesis processes (Xu et al., 2010).

Photoinitiation in Radical Polymerisation

  • Application : Dyes based on the 6,7-dichloro-5,8-quinolinedione skeleton, a variant of 6,7-Dichloro-3-dibenzofuranol, are used as type II photoinitiators in radical polymerisation. This application is vital in the development of materials and coatings processed through light-induced polymerization (Orzeł et al., 2014).

Antitubercular Agents

  • Application : Certain derivatives of 6,7-Dichloro-3-dibenzofuranol have been synthesized and evaluated for their antitubercular properties. This indicates the potential use of these compounds in medicinal chemistry, specifically in the treatment of tuberculosis (Kantevari et al., 2011).

Polymorphic Investigations and Reactivity Studies

  • Application : Research on different polymorphic structures and reactivity of compounds like 4,6-dichloro-5-nitrobenzofuroxan, related to 6,7-Dichloro-3-dibenzofuranol, contributes to the understanding of molecular structures and reactions in organic chemistry (Chugunova et al., 2021).

properties

CAS RN

328896-40-8

Product Name

6,7-Dichloro-3-dibenzofuranol

Molecular Formula

C12H6Cl2O2

Molecular Weight

253.08 g/mol

IUPAC Name

6,7-dichlorodibenzofuran-3-ol

InChI

InChI=1S/C12H6Cl2O2/c13-9-4-3-8-7-2-1-6(15)5-10(7)16-12(8)11(9)14/h1-5,15H

InChI Key

KDDOMWMUWCVKBL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)OC3=C2C=CC(=C3Cl)Cl

Canonical SMILES

C1=CC2=C(C=C1O)OC3=C2C=CC(=C3Cl)Cl

Other CAS RN

328896-40-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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